Cas no 958-09-8 (Deoxyadenosine)

Deoxyadenosine is een desoxyribonucleoside dat bestaat uit adenine en deoxyribose. Het speelt een cruciale rol in DNA-synthese en -reparatie als bouwsteen van nucleotiden. Dit molecule wordt veel gebruikt in moleculair biologisch onderzoek, vooral bij PCR, DNA-sequencing en genoomstudies. De chemische stabiliteit en hoge zuiverheid maken het ideaal voor gevoelige toepassingen. Bovendien dient het als belangrijk tussenproduct in de synthese van antivirale en antitumormiddelen. Het precise mechanisme in enzymatische reacties onderstreept zijn waarde in biochemische studies.
Deoxyadenosine structure
Deoxyadenosine structure
Productnaam:Deoxyadenosine
CAS-nummer:958-09-8
MF:C10H13N5O3
MW:251.241921186447
MDL:MFCD00005754
CID:40410
PubChem ID:13730

Deoxyadenosine Chemische en fysische eigenschappen

Naam en identificatie

    • 2'-deoxyadenosine
    • Deoxyadenosine
    • 2`-Deoxyadenosine
    • 2'-Deoxyadenosine Anhydrous
    • 2'-DEOXY-D-ADENOSINE
    • adeninedeoxyribose
    • Adenosine,2'-deoxy
    • Adenyldeoxyriboside
    • DEOXYADENOSINE-2'
    • DESOXYADENOSINE
    • Adenine deoxyribonucleoside
    • Adenine deoxyribose
    • (2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
    • Adenine deoxy nucleoside
    • 2-Deoxyadenosine
    • 2'-Deoxyformycin A
    • ADENOSINE, 2'-DEOXY-
    • (2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
    • Adenine deoxyriboside
    • beta-D-ery
    • 2′-Deoxyadenosine (ACI)
    • 167: PN: US20040053876 SEQID: 167 unclaimed DNA
    • 78: PN: WO2022263569 PAGE: 208 claimed sequence
    • 9-(2-Deoxy-β-D-erythro-pentofuranosyl)adenine
    • D
    • 9: PN: WO2022247943 SEQID: 61 claimed sequence
    • 9H-Purin-6-amine, 9-(2-deoxy-β-D-erythro-pentofuranosyl)-
    • 9H-Purin-6-amine, 9-(2-deoxy-β-D-ribofuranosyl)-
    • dA
    • NQZ-035
    • NSC 141848
    • NSC 143510
    • NSC 83258
    • β-D-erythro-Pentofuranoside, adenine-9 2-deoxy-
    • β-D-Ribofuranose, 1-(6-amino-9H-purin-9-yl)-1,2-dideoxy-
    • 2'Deoxyadenosine
    • SR-01000397552
    • PD093862
    • 1-(2'-Deoxy-beta-threopentofuranosyl)adenine
    • .beta.-D-erythro-Pentofuranoside, adenine-9 2-deoxy-
    • FT-0612141
    • NCGC00095662-01
    • .beta.-D-Ribofuranose,2-dideoxy-
    • EN300-296236
    • .alpha.-Deoxyadenosine
    • 2'-Deoxy-.alpha.-adenosine
    • NSC-100793
    • 9-(2-Deoxy-alpha-D-erythro-pentofuranosyl)-9H-purin-6-amine
    • NSC100793
    • SY102597
    • Oprea1_126267
    • VS-01692
    • NSC-91774
    • 5-(6-AMINO-PURIN-9-YL)-2-HYDROXYMETHYL-TETRAHYDRO-FURAN-3-OL
    • Adenine, 9-(2-deoxy-.alpha.-D-erythro-pentofuranosyl)-
    • SCHEMBL12222478
    • NCGC00095662-02
    • 2 inverted exclamation mark -Deoxyadenosine
    • NSC143510
    • 9-(2-deoxypentofuranosyl)-9H-purin-6-amine
    • 7005-15-4
    • FT-0665767
    • AKOS005444927
    • NSC141848
    • NSC83258
    • 2''-deoxyadenosine (dAdo)
    • NSC91774
    • .alpha.-D-erythro-Pentofuranoside, adenine-9 2-deoxy-
    • NSC-143510
    • SCHEMBL23982174
    • 9H-Purin-6-amine, 9-(2-deoxy-.beta.-D-erythro-pentofuranosyl)-
    • 5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
    • CHEMBL416340
    • SR-01000397552-1
    • SR-01000397552-2
    • dAdo
    • 2''-Deoxyadenosine
    • 5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
    • .beta.-D-Ribofuranose, 1-(6-amino-9H-purin-9-yl)-1,2-dideoxy-
    • 9H-Purin-6-amine, 9-(2-deoxy-.beta.-D-ribofuranosyl)-
    • TriptotriterpenicacidA
    • FT-0771766
    • 9-(2-Deoxy-alpha-L-erythro-pentofuranosyl)-9H-purin-6-amine
    • BDBM50025883
    • NSC-83258
    • (2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)-tetrahydrofuran-3-ol
    • DTXSID20862485
    • NCI60_042030
    • OLXZPDWKRNYJJZ-UHFFFAOYSA-N
    • 9-(2-Deoxy-.beta.-D-erythro-pentofuranosyl)adenine
    • FT-0633190
    • 2''deoxyadenosine
    • NCIOpen2_005678
    • 9H-Purin-6-amine, 9-(2-deoxy-.alpha.-D-erythro-pentofuranosyl)-
    • NCI60_000920
    • 9-(2-deoxy-beta-D-ribofuranosyl)-9H-purin-6-amine
    • MLS000515799
    • 2'-Deoxyadenosine monohydrate
    • 9-(2-Deoxy-beta-D-erythro-pentofuranosyl)adenine
    • MLS002695902
    • MLSMR
    • SMR000112273
    • MDL: MFCD00005754
    • Inchi: 1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,7+/m0/s1
    • InChI-sleutel: OLXZPDWKRNYJJZ-RRKCRQDMSA-N
    • LACHT: NC1N=CN=C2N([C@H]3C[C@H](O)[C@@H](CO)O3)C=NC=12

Berekende eigenschappen

  • Exacte massa: 251.10200
  • Monoisotopische massa: 251.101839
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 18
  • Aantal draaibare bindingen: 2
  • Complexiteit: 307
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 3
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 119
  • XLogP3: -0.5

Experimentele eigenschappen

  • Kleur/vorm: White crystalline powder
  • Dichtheid: 1.2938 (rough estimate)
  • Smeltpunt: 188.0 to 192.0 deg-C
  • Kookpunt: 394.4°C (rough estimate)
  • Vlampunt: 627.2 °C at 760 mmHg
  • Brekindex: 1.7610 (estimate)
  • Waterverdelingscoëfficiënt: Soluble in water and caustic soda.
  • PSA: 119.31000
  • LogboekP: -0.36960
  • Specifieke rotatie: -25° (c=0.5 in water)

Deoxyadenosine Beveiligingsinformatie

Deoxyadenosine Douanegegevens

  • HS-CODE:2934999090
  • Douanegegevens:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Deoxyadenosine Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Chemenu
CM237795-10g
(2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
958-09-8 97%
10g
$*** 2023-03-29
Enamine
EN300-108104-0.05g
(2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
958-09-8 95%
0.05g
$19.0 2023-10-28
TRC
D239583-10000mg
2’-Deoxyadenosine
958-09-8
10g
$80.00 2023-05-18
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci7526-500mg
2-Deoxyadenosine
958-09-8 98%
500mg
¥869.00 2023-09-09
Enamine
EN300-108104-50.0g
(2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
958-09-8 95%
50g
$213.0 2023-04-20
eNovation Chemicals LLC
D624959-200g
2'-Deoxyadenosine
958-09-8 97%
200g
$600 2024-06-05
Fluorochem
092055-25g
2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
958-09-8 95%
25g
£64.00 2022-03-01
TRC
D239583-5g
2’-Deoxyadenosine
958-09-8
5g
$ 57.00 2023-09-08
Fluorochem
092055-5g
2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
958-09-8 95%
5g
£14.00 2022-03-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R20570-5g
2-Deoxyadenosine
958-09-8 97%
5g
¥69.0 2023-07-10

Deoxyadenosine Productiemethode

Synthetic Routes 1

Reactievoorwaarden
1.1 Reagents: Monopotassium phosphate Catalysts: Purine nucleoside phosphorylase ,  Thymidine phosphorylase Solvents: Water ;  5 min, 20 °C; 20 h, 20 °C
Referentie
Use of Nucleoside Phosphorylases for the Preparation of Purine and Pyrimidine 2'-Deoxynucleosides
Drenichev, Mikhail S.; Alexeev, Cyril S.; Kurochkin, Nikolay N.; Mikhailov, Sergey N., Advanced Synthesis & Catalysis, 2018, 360(2), 305-312

Synthetic Routes 2

Reactievoorwaarden
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
Referentie
Preparation of deoxynucleosides via homolytic deoxygenation reactions
, World Intellectual Property Organization, , ,

Synthetic Routes 3

Reactievoorwaarden
1.1 Reagents: Pentaerythritol Solvents: Water ;  23 h, pH 7
Referentie
Selective prebiotic formation of RNA pyrimidine and DNA purine nucleosides
Xu, Jianfeng ; Chmela, Vaclav ; Green, Nicholas J. ; Russell, David A.; Janicki, Mikolaj J. ; et al, Nature (London, 2020, 582(7810), 60-66

Synthetic Routes 4

Reactievoorwaarden
1.1 Solvents: Water ;  pH 7, 45 °C
Referentie
Microbial synthesis of antiviral nucleosides using Escherichia coli BL21 as biocatalyst
Rogert, Maria C.; Trelles, Jorge A.; Porro, Silvia; Lewkowicz, Elizabeth S.; Iribarren, Adolfo M., Biocatalysis and Biotransformation, 2002, 20(5), 347-351

Synthetic Routes 5

Reactievoorwaarden
1.1 Solvents: Water ;  4 h, pH 7, 60 °C
Referentie
Aeromonas hydrophila strains as biocatalysts for transglycosylation
Nobile, Matias; Terreni, Marco; Lewkowicz, Elizabeth; Iribarren, Adolfo M., Biocatalysis and Biotransformation, 2011, 28(5-6), 395-402

Synthetic Routes 6

Reactievoorwaarden
1.1 Reagents: Ammonia Solvents: Methanol ;  2 h, 5 °C; 15 h, rt
Referentie
Synthesis for 2'-deoxy-β-adenosine
, China, , ,

Synthetic Routes 7

Reactievoorwaarden
1.1 Solvents: Water ;  2 h, pH 7, 45 °C
Referentie
Immobilized Escherichia coli BL21 as a catalyst for the synthesis of adenine and hypoxanthine nucleosides
Trelles, Jorge A.; Bentancor, Leticia; Schoijet, Alejandra; Porro, Silvia; Lewkowicz, Elizabeth S.; et al, Chemistry & Biodiversity, 2004, 1(2), 280-288

Synthetic Routes 8

Reactievoorwaarden
1.1 Reagents: Calcium chloride Catalysts: Purine nucleoside phosphorylase Solvents: Water
Referentie
Process for producing nucleoside compound
, World Intellectual Property Organization, , ,

Synthetic Routes 9

Reactievoorwaarden
1.1 Reagents: Trifluoroacetic acid Solvents: Chloroform
Referentie
A facile method for deprotection of trityl ethers using column chromatography
Pathak, Ashish K.; Pathak, Vibha; Seitz, Lainne E.; Tiwari, Kamal N.; Akhtar, Mohammad S.; et al, Tetrahedron Letters, 2001, 42(44), 7755-7757

Synthetic Routes 10

Reactievoorwaarden
1.1 Catalysts: Purine nucleoside phosphorylase ,  Calcium chloride Solvents: Water
Referentie
Process for selectively producing 1-phosphorylated sugar derivative anomer and process for producing nucleoside
, World Intellectual Property Organization, , ,

Synthetic Routes 11

Reactievoorwaarden
1.1 Reagents: Tris(trimethylsilyl)silane Catalysts: 2-Mercaptoethanol ,  1,1′-Azobis(cyclohexane-1-carbonitrile) Solvents: Water ;  4 h, 100 °C
Referentie
Radical Reactions in Aqueous Medium Using (Me3Si)3SiH
Postigo, Al; Kopsov, Sergey; Ferreri, Carla; Chatgilialoglu, Chryssostomos, Organic Letters, 2007, 9(25), 5159-5162

Synthetic Routes 12

Reactievoorwaarden
1.1 Reagents: Water Solvents: Methanol ;  18 h, 6 °C
Referentie
Pd(0)/Cu(I)-Mediated Direct Arylation of 2'-Deoxyadenosines: Mechanistic Role of Cu(I) and Reactivity Comparisons with Related Purine Nucleosides
Storr, Thomas E.; Baumann, Christoph G.; Thatcher, Robert J.; De Ornellas, Sara; Whitwood, Adrian C.; et al, Journal of Organic Chemistry, 2009, 74(16), 5810-5821

Deoxyadenosine Raw materials

Deoxyadenosine Preparation Products

Deoxyadenosine Leveranciers

Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:958-09-8)Deoxyadenosine
Ordernummer:A845471
Voorraadstatus:in Stock/in Stock
Hoeveelheid:50g/100g
Zuiverheid:99%/99%
Prijsinformatie laatst bijgewerkt:Friday, 30 August 2024 07:06
Prijs ($):163.0/293.0
Aanbevolen leveranciers
Suzhou Senfeida Chemical Co., Ltd
(CAS:958-09-8)2'-Deoxyadenosine
sfd15822
Zuiverheid:99.9%
Hoeveelheid:200kg
Prijs ($):Onderzoek
Xiamen PinR Bio-tech Co., Ltd.
(CAS:958-09-8)2'-deoxyadenosine
PR097
Zuiverheid:97%
Hoeveelheid:1kg
Prijs ($):Onderzoek